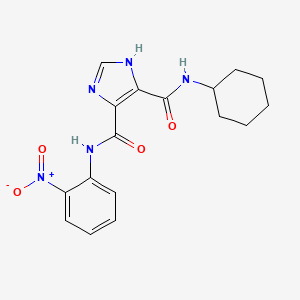![molecular formula C14H21N3O4S B4083562 N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B4083562.png)
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide
描述
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as NDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NDMA is a synthetic compound that has been synthesized using various methods and has been found to have various biochemical and physiological effects.
作用机制
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide acts as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which can lead to acid-base imbalances in the body. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has various advantages and limitations for lab experiments. One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been found to have neuroprotective effects, which can be useful in studying the mechanisms of neurodegenerative diseases. One of the limitations of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are various future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. One direction is the development of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide analogs with improved potency and selectivity. Another direction is the study of the mechanisms of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide-induced cell cycle arrest and apoptosis in cancer cells. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease, and future studies can focus on the development of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide-based drugs for the treatment of this disease. Overall, N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has potential applications in various fields of research, and further studies can lead to the development of new drugs and therapies.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has various scientific research applications. It has been used as a reagent in the synthesis of various compounds. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been used as a substrate in enzyme assays and as a ligand in receptor binding assays. N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-7-17(8-11(2)21-10)9-14(18)16-12-3-5-13(6-4-12)22(15,19)20/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMYZRLXKPVHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4083490.png)
![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)

![5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4083519.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4083529.png)
![2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083534.png)
![methyl 2-({1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B4083541.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4083566.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083575.png)